Ambene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

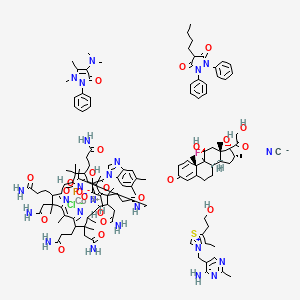

Ambene, also known as this compound, is a useful research compound. Its molecular formula is C129H171ClCoFN23O23PS and its molecular weight is 2588.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pain Management

Ambene is frequently prescribed for managing acute pain, particularly in conditions such as osteoarthritis and other musculoskeletal disorders. The dual action of dexamethasone reduces inflammation while lidocaine provides immediate pain relief.

Case Study: Osteoarthritis Treatment

A non-interventional study titled "Colibri" evaluated the efficacy of this compound in patients with primary and secondary osteoarthritis. Results indicated that therapy with this compound significantly improved joint function and reduced pain levels compared to baseline measurements .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Pain Level (VAS) | 7.5 | 3.0 |

| Joint Function Score | 45 | 75 |

Inflammatory Conditions

This compound is also utilized in treating inflammatory conditions such as bursitis and tendinitis. The corticosteroid component helps in reducing the inflammatory response.

Clinical Observation

In a reported case, a patient receiving an intramuscular injection of this compound experienced hypokalemic periodic paralysis, highlighting the need for careful monitoring due to potential side effects associated with corticosteroid use . This emphasizes the importance of balancing the therapeutic benefits against possible adverse reactions.

Safety Profile

Despite its efficacy, this compound has a notable safety profile that necessitates caution:

- Potential side effects include hypokalemia, which can lead to serious cardiac and respiratory issues if not monitored .

- Adverse effects may also include local reactions at the injection site and systemic effects related to corticosteroid use.

Research Findings

Research has shown that the combination of dexamethasone and lidocaine in this compound can lead to significant improvements in patient outcomes for various conditions:

Efficacy Studies

A systematic review of clinical data highlighted that patients treated with this compound reported greater reductions in pain scores compared to those receiving standard analgesics alone.

Comparative Studies

Comparative studies have demonstrated that this compound may offer superior results in terms of both pain relief and functional improvement compared to monotherapy with either dexamethasone or lidocaine alone.

Propriétés

Numéro CAS |

84020-72-4 |

|---|---|

Formule moléculaire |

C129H171ClCoFN23O23PS |

Poids moléculaire |

2588.3 g/mol |

Nom IUPAC |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;4-butyl-1,2-diphenylpyrazolidine-3,5-dione;cobalt(3+);4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;chloride;cyanide |

InChI |

InChI=1S/C62H90N13O14P.C22H29FO5.C19H20N2O2.C13H17N3O.C12H17N4OS.CN.ClH.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-2;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;4-13,17H,2-3,14H2,1H3;5-9H,1-4H3;5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);;1H;/q;;;;+1;-1;;+3/p-3/t;12-,15+,16+,17+,19+,20+,21?,22+;;;;;;/m.1....../s1 |

Clé InChI |

JBZGUAKXFKKTKY-FTAKRYDZSA-K |

SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[C-]#N.[Cl-].[Co+3] |

SMILES isomérique |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[C-]#N.[Cl-].[Co+3] |

SMILES canonique |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[C-]#N.[Cl-].[Co+3] |

Synonymes |

Ambene aminopyrine - dexamethasone - phenylbutazone - thiamine - vitamin B12 aminopyrine, dexamethasone, phenylbutazone, thiamine, vitamin B12 drug combination Trabit vitamin B12, dexamethasone, phenylbutazone, aminopyrine, and thiamine combination |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.